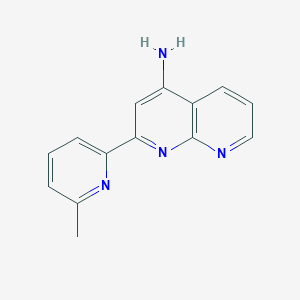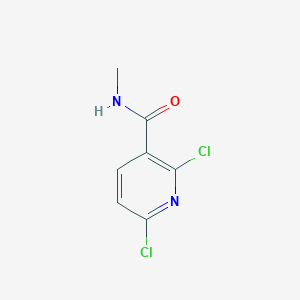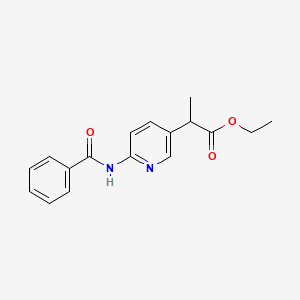![molecular formula C14H18O4 B13870202 2-[2-(3,4-Dihydroxyphenyl)ethoxy]cyclohexan-1-one](/img/structure/B13870202.png)
2-[2-(3,4-Dihydroxyphenyl)ethoxy]cyclohexan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(3,4-Dihydroxyphenyl)ethoxy]cyclohexan-1-one is an organic compound with the molecular formula C14H18O4. It is characterized by the presence of a cyclohexanone ring substituted with a 3,4-dihydroxyphenyl ethoxy group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3,4-Dihydroxyphenyl)ethoxy]cyclohexan-1-one typically involves the reaction of 3,4-dihydroxyphenethyl alcohol with cyclohexanone under acidic or basic conditions. The reaction proceeds through the formation of an intermediate ether, which is then cyclized to form the final product. Common reagents used in this synthesis include strong acids like sulfuric acid or bases like sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
2-[2-(3,4-Dihydroxyphenyl)ethoxy]cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl groups can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The carbonyl group in the cyclohexanone ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation.
Major Products Formed
Oxidation: Quinones.
Reduction: Cyclohexanol derivatives.
Substitution: Nitro or halogenated phenolic derivatives.
Aplicaciones Científicas De Investigación
2-[2-(3,4-Dihydroxyphenyl)ethoxy]cyclohexan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties due to the presence of phenolic hydroxyl groups.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and neuroprotective activities.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of 2-[2-(3,4-Dihydroxyphenyl)ethoxy]cyclohexan-1-one involves its interaction with various molecular targets and pathways. The phenolic hydroxyl groups can scavenge free radicals, thereby exerting antioxidant effects. Additionally, the compound may inhibit specific enzymes or signaling pathways involved in inflammation and oxidative stress .
Comparación Con Compuestos Similares
Similar Compounds
- 2-[2-(3,4-Dihydroxyphenyl)ethoxy]cyclohexane-1,3-dione
- 2-[2-(3,4-Dihydroxyphenyl)ethoxy]cyclohexanol
- 2-[2-(3,4-Dihydroxyphenyl)ethoxy]cyclohexene-1-one
Uniqueness
2-[2-(3,4-Dihydroxyphenyl)ethoxy]cyclohexan-1-one is unique due to its specific structural features, including the cyclohexanone ring and the 3,4-dihydroxyphenyl ethoxy group. These structural elements contribute to its distinct chemical reactivity and potential biological activities compared to similar compounds .
Propiedades
Fórmula molecular |
C14H18O4 |
|---|---|
Peso molecular |
250.29 g/mol |
Nombre IUPAC |
2-[2-(3,4-dihydroxyphenyl)ethoxy]cyclohexan-1-one |
InChI |
InChI=1S/C14H18O4/c15-11-6-5-10(9-13(11)17)7-8-18-14-4-2-1-3-12(14)16/h5-6,9,14-15,17H,1-4,7-8H2 |
Clave InChI |
MVDONOSMFUGMBY-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(=O)C(C1)OCCC2=CC(=C(C=C2)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[(4-Chloro-2-nitrophenyl)methyl]-1,2,4-triazole](/img/structure/B13870158.png)
![4-[2-(2,7-Dibromocarbazol-9-yl)ethyl]morpholine](/img/structure/B13870162.png)

![4-[(3-Chlorophenyl)methoxy]piperidine](/img/structure/B13870174.png)


![Tert-butyl 4-[(2-bromo-4-chlorophenyl)methyl]piperazine-1-carboxylate](/img/structure/B13870190.png)


![tert-butyl N-[4-bromo-5-(furan-3-yl)thiophen-2-yl]carbamate](/img/structure/B13870200.png)
